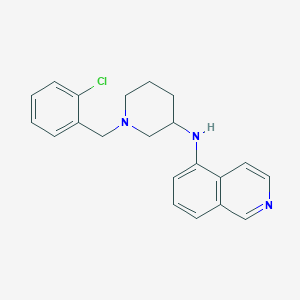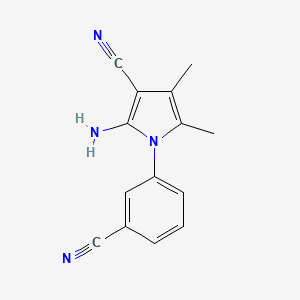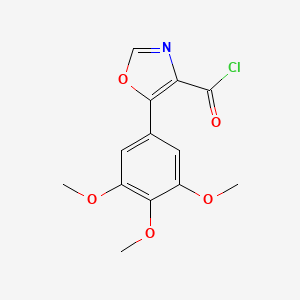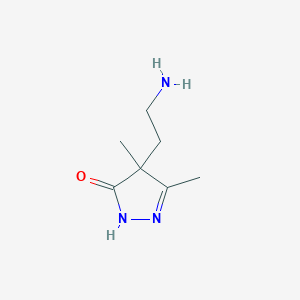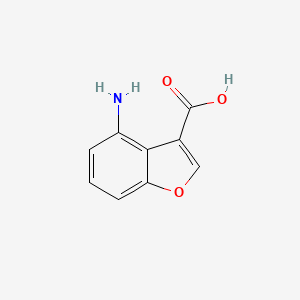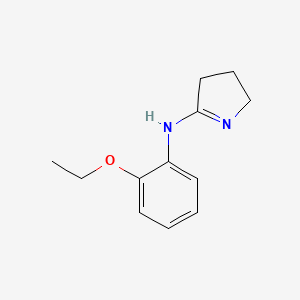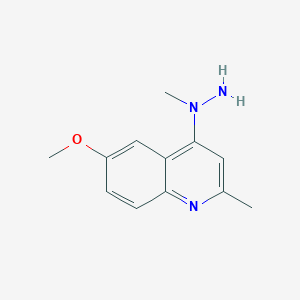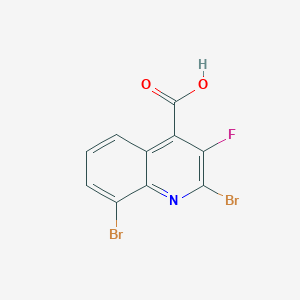
4-Quinolinecarboxylic acid, 2,8-dibromo-3-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-dibromo-3-fluoroquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination of 3-fluoroquinoline-4-carboxylic acid, followed by further functionalization to introduce the second bromine atom at the 8-position . The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) under controlled temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,8-Dibromo-3-fluoroquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering its electronic properties.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction . Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while cross-coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
2,8-Dibromo-3-fluoroquinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections and cancer.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.
Mécanisme D'action
The mechanism of action of 2,8-dibromo-3-fluoroquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as bacterial enzymes DNA gyrase and DNA topoisomerase IV . By stabilizing the enzyme-DNA complex and causing DNA cleavage, the compound effectively inhibits bacterial growth and proliferation . This mechanism is similar to that of other fluoroquinolones, which are known for their broad-spectrum antibacterial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,8-Dibromoquinoline-4-carboxylic acid
- 3-Fluoroquinoline-4-carboxylic acid
- 2,8-Dichloro-3-fluoroquinoline-4-carboxylic acid
Uniqueness
2,8-Dibromo-3-fluoroquinoline-4-carboxylic acid is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties.
Propriétés
Numéro CAS |
834884-17-2 |
|---|---|
Formule moléculaire |
C10H4Br2FNO2 |
Poids moléculaire |
348.95 g/mol |
Nom IUPAC |
2,8-dibromo-3-fluoroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H4Br2FNO2/c11-5-3-1-2-4-6(10(15)16)7(13)9(12)14-8(4)5/h1-3H,(H,15,16) |
Clé InChI |
XAOKHKOSPZABFP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C(N=C2C(=C1)Br)Br)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


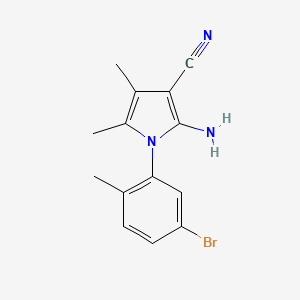
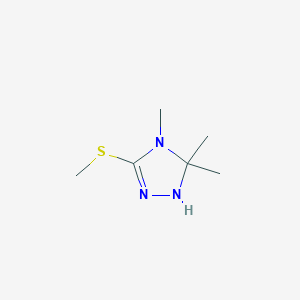

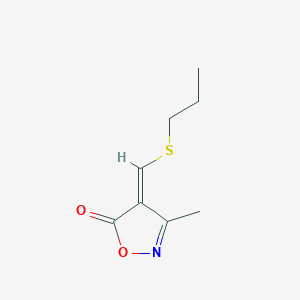
![(4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)phenyl)arsinic acid](/img/structure/B12876003.png)
![3-Methyl-6,7-dihydrobenzo[d]isoxazol-4(5H)-one oxime](/img/structure/B12876009.png)
